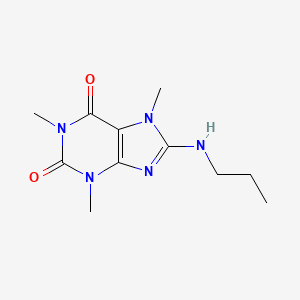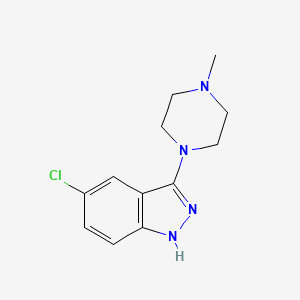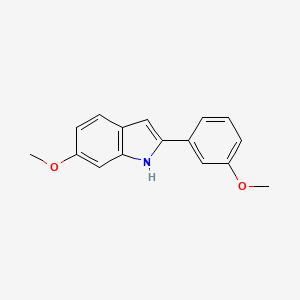![molecular formula C12H10N2O2S B11865766 Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate is a heterocyclic compound with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological activities . The structure of this compound includes a thiazole ring fused to an indole moiety, making it a unique and interesting compound for research and industrial applications .
Preparation Methods
The synthesis of Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thiazole precursors in the presence of a suitable catalyst . The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
What sets this compound apart is its unique thiazole-indole fused structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
ethyl 8H-pyrrolo[3,2-g][1,3]benzothiazole-7-carboxylate |
InChI |
InChI=1S/C12H10N2O2S/c1-2-16-12(15)9-5-7-3-4-8-11(10(7)14-9)17-6-13-8/h3-6,14H,2H2,1H3 |
InChI Key |
MEBKFBHZBVKPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


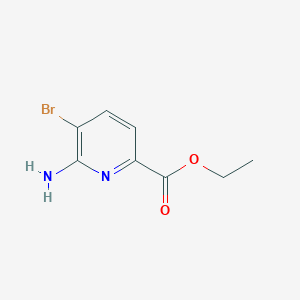

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
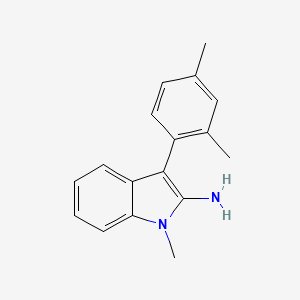



![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

